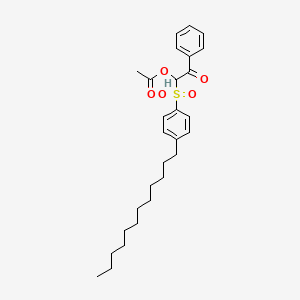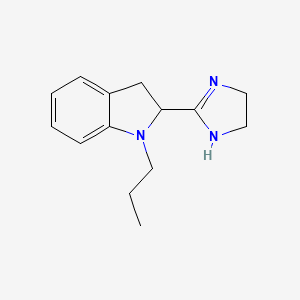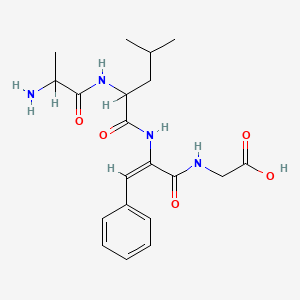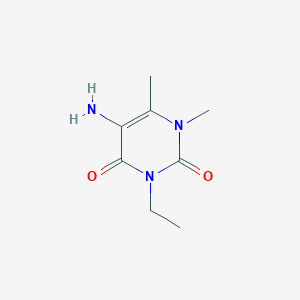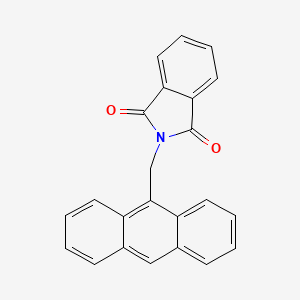
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- typically involves the reaction of isoindole derivatives with anthracene-based compounds. Common synthetic routes may include:
Condensation Reactions: Using isoindole-1,3-dione and 9-anthracenylmethyl halides under basic conditions.
Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to yield reduced forms of the compound.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of reduced isoindole derivatives.
Substitution: Generation of various substituted isoindole compounds.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures but different substituents.
Anthracene derivatives: Compounds with anthracene moieties but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- is unique due to its specific combination of isoindole and anthracene structures, which may confer distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
94617-21-7 |
|---|---|
Formule moléculaire |
C23H15NO2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-(anthracen-9-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO2/c25-22-19-11-5-6-12-20(19)23(26)24(22)14-21-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)21/h1-13H,14H2 |
Clé InChI |
VXAHLCUBDORWST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


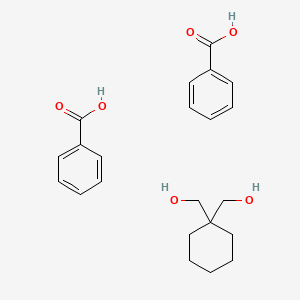
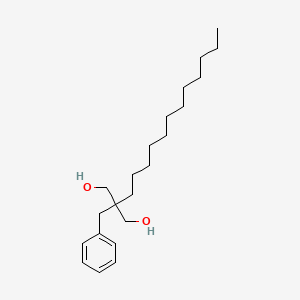

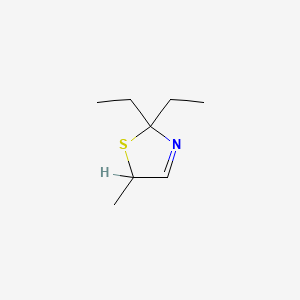
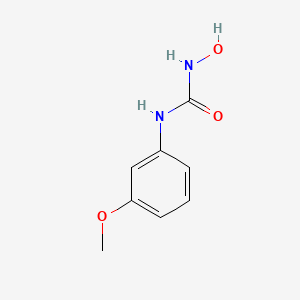


propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
